molecular formula C12H11F2N3O3S B2854848 1-(3,5-difluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide CAS No. 2176152-15-9

1-(3,5-difluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide

Cat. No.: B2854848
CAS No.: 2176152-15-9
M. Wt: 315.29
InChI Key: YJSNIFABRHLNMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-difluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a methanesulfonamide group attached to a 3,5-difluorophenyl ring and a 2-methoxypyrimidinyl moiety, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-difluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the 3,5-difluorophenyl intermediate:

    Attachment of the methanesulfonamide group: This step is achieved by reacting the 3,5-difluorophenyl intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with the 2-methoxypyrimidinyl moiety: The final step involves coupling the methanesulfonamide intermediate with 2-methoxypyrimidine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-difluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic ring or the pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(3,5-difluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-difluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-dichlorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide: Similar structure but with chlorine atoms instead of fluorine.

    1-(3,5-difluorophenyl)-N-(2-ethoxypyrimidin-5-yl)methanesulfonamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

1-(3,5-difluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide is unique due to the presence of both fluorine atoms and the methoxypyrimidinyl moiety, which confer distinct chemical and biological properties. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(3,5-difluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O3S/c1-20-12-15-5-11(6-16-12)17-21(18,19)7-8-2-9(13)4-10(14)3-8/h2-6,17H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSNIFABRHLNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NS(=O)(=O)CC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.